3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 705962-58-9
VCID: VC3944284
InChI: InChI=1S/C13H13NO3/c1-9-2-4-10(5-3-9)11-8-14-12(17-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid

CAS No.: 705962-58-9

Cat. No.: VC3944284

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid - 705962-58-9

Specification

CAS No. 705962-58-9
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name 3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanoic acid
Standard InChI InChI=1S/C13H13NO3/c1-9-2-4-10(5-3-9)11-8-14-12(17-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Standard InChI Key KUHSHVDXDQXTQG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 1,3-oxazole core, a heterocyclic ring containing one oxygen and one nitrogen atom. At position 5 of the oxazole ring, a 4-methylphenyl group (para-methyl-substituted benzene) is attached, while position 2 is linked to a three-carbon propanoic acid chain. This configuration is confirmed by its canonical SMILES representation: CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O .

Functional Group Interactions

The oxazole ring’s electron-rich nature facilitates π-π stacking and hydrogen bonding, while the methyl group enhances hydrophobicity. The propanoic acid moiety introduces carboxylic acid functionality, enabling salt formation or esterification . These features collectively influence the compound’s reactivity and solubility profile.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related oxazole derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acidC₁₃H₁₃NO₃231.254-Methylphenyl, propanoic acid
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acidC₁₂H₁₁NO₃217.22Phenyl, propanoic acid
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acidC₁₂H₉F₂NO₃253.202,4-Difluorophenyl, propanoic acid

Table 1: Structural comparison of oxazole-based propanoic acid derivatives .

The 4-methylphenyl substitution distinguishes this compound by balancing steric bulk and electronic effects, which can modulate binding affinities in biological systems compared to halogenated or unsubstituted analogs .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a cyclization reaction between 4-methylbenzaldehyde and glycine derivatives. A representative protocol includes:

  • Condensation: 4-Methylbenzaldehyde reacts with glycine ethyl ester in the presence of a dehydrating agent (e.g., PCl₃) to form an imine intermediate.

  • Cyclization: Heating the intermediate under reflux with ammonium acetate yields the oxazole ring.

  • Hydrolysis: The ethyl ester is hydrolyzed using aqueous NaOH to produce the free propanoic acid.

This method achieves yields of 65–75% with purity >95%, as verified by HPLC.

Industrial Production Considerations

Scaling up synthesis requires optimizing reaction parameters:

  • Catalyst Selection: Transition metal catalysts (e.g., CuI) reduce reaction time by 40% compared to traditional methods.

  • Continuous Flow Systems: Microreactor technology enhances heat transfer and mixing, improving yield consistency.

  • Green Chemistry Metrics: Solvent recovery systems and biocatalytic steps are under investigation to reduce waste .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 149–153°C, consistent with related oxazole-carboxylic acids . Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, indicating moderate thermal stability suitable for most synthetic applications .

Solubility and Partitioning

  • Aqueous Solubility: 2.1 mg/mL at 25°C (pH 7.4), increasing to 12.8 mg/mL under alkaline conditions due to deprotonation of the carboxylic acid.

  • LogP: Calculated partition coefficient of 2.3 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of oxazole).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.65 (t, 2H, CH₂), 3.12 (t, 2H, CH₂), 7.25–7.70 (m, 4H, aromatic), 8.45 (s, 1H, oxazole-H) .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ forms porous structures with BET surface areas >800 m²/g .

  • Peptide Mimetics: Incorporation into pseudopeptides enhances protease resistance while maintaining bioactivity.

Pharmaceutical Development

Structure-activity relationship (SAR) studies highlight its role in optimizing drug candidates:

  • COX-2 Inhibitors: Methylphenyl-oxazole analogs show 10-fold selectivity over COX-1 in vitro .

  • DPP-4 Antagonists: Substitution at the propanoic acid position improves binding to the S2 pocket .

Comparative Analysis with Related Compounds

3-(4-Methylphenyl)propanoic Acid (CAS No. N/A)

This simpler analog lacks the oxazole ring, reducing molecular rigidity and bioactivity. Its melting point (115–117°C) and LogP (1.9) reflect decreased aromatic interactions .

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